alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

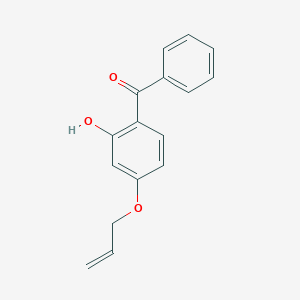

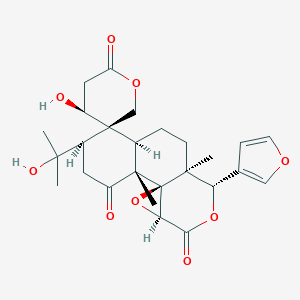

Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate is a synthetic compound with the empirical formula C6H14O12P2·4C6H13N·xH2O and a molecular weight of 736.81 (anhydrous basis) . It is commonly used in biochemical research for its role in various metabolic pathways and enzyme regulation.

Mechanism of Action

Target of Action

Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate, also known as glucose-1,6-bisphosphate (G1,6BP), primarily targets enzymes such as hexokinase , phosphofructokinase-1 , pyruvate kinase , phosphoglucomutase , and phosphopentomutase . These enzymes play crucial roles in various metabolic pathways, including glycolysis and glycogen metabolism.

Mode of Action

G1,6BP acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase . It also acts as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase . These interactions result in the modulation of the activity of these enzymes, thereby influencing the metabolic pathways they are involved in .

Biochemical Pathways

G1,6BP is a key intermediate in glycolysis , the metabolic pathway that converts glucose into energy. By modulating the activity of key enzymes, G1,6BP influences the flow of metabolites through this pathway . For instance, by inhibiting hexokinase, it can slow down the initial steps of glycolysis, while its activation of phosphofructokinase-1 and pyruvate kinase can accelerate the later stages of this pathway .

Result of Action

The action of G1,6BP results in the modulation of metabolic pathways, leading to changes in the cellular energy status. By influencing the rate of glycolysis, it can affect the production of ATP, the primary energy currency of the cell. This can have wide-ranging effects on cellular function, as many cellular processes are dependent on ATP.

Biochemical Analysis

Biochemical Properties

Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate is a bis-phosphorylated derivative of α-D-glucose that has roles in carbohydrate metabolism . It is the product of the reaction of glucose-1- or 6-phosphate with glucose-1,6-bisphosphate synthase (PGM2LI) in the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate . It acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase . It also acts as a coenzyme for phosphoglucomutate and a cofactor for phosphopentomutase .

Cellular Effects

In cellular processes, this compound plays a crucial role. It has been shown to enhance the homing of dendritic cells (DCs), which are key players in the immune response . This compound successfully enhanced mouse bone marrow-derived DC homing induced by neoantigen peptide, mRNA, and DC vaccines during the administration process and improved the antitumor effects in the mouse model with a neoantigen vaccine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various enzymes and proteins. It has been shown to activate MAPK8IP1 by inhibiting the expression of microRNA-10a-5p, thereby activating the MAPK signaling pathway to promote DC homing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by a distinct family of α-phosphohexomutases widely distributed in prokaryotes . It is the product of the reaction of glucose-1- or 6-phosphate with glucose-1,6-bisphosphate synthase (PGM2LI) in the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate .

Preparation Methods

The synthesis of alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate involves the phosphorylation of glucose. The process typically includes the use of glucose-1-phosphate and glucose-6-phosphate as intermediates, catalyzed by specific enzymes such as glucose-1,6-bisphosphate synthase . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the proper formation of the bisphosphate compound. Industrial production methods may involve large-scale enzymatic reactions and purification processes to obtain the compound in its desired form.

Chemical Reactions Analysis

Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized glucose derivatives.

Reduction: The compound can be reduced to form different glucose phosphates.

Substitution: Involves the replacement of phosphate groups with other functional groups, depending on the reagents used.

Common reagents and conditions for these reactions include the use of strong acids or bases, specific enzymes, and controlled temperature and pH levels. The major products formed from these reactions are typically other phosphorylated glucose derivatives.

Scientific Research Applications

Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate can be compared with other similar compounds such as:

- Alpha-D-Glucose 1-phosphate dipotassium salt hydrate

- Alpha-D-Glucose 6-phosphate disodium salt hydrate

- Fructose-1,6-bisphosphate

These compounds share similar roles in metabolic pathways but differ in their specific functions and regulatory effects. This compound is unique in its dual role as both an inhibitor and activator of key glycolytic enzymes .

Properties

CAS No. |

71662-13-0 |

|---|---|

Molecular Formula |

C12H27NO12P2 |

Molecular Weight |

439.29 g/mol |

IUPAC Name |

cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13N.C6H14O12P2/c7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;2-,3-,4+,5-,6-/m.1/s1 |

InChI Key |

JNKMYTNKPGUWKO-RRNUZJGBSA-N |

SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O |

Isomeric SMILES |

C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Pictograms |

Irritant |

Synonyms |

α-D-glucopyranose, 1,6-bis(dihydrogen phosphate), cyclohexanamine (1:4), hydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)

![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)